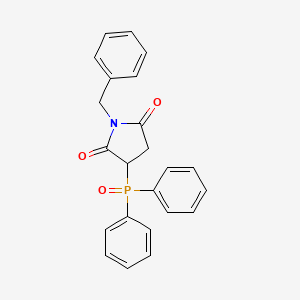
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzyl and diphenylphosphoryl groups under specific conditions. One common method involves the use of hydroxybenzotriazole and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent mixture of dimethylformamide and N-methylpyrrolidone, with diisopropylethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and iodine for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield (S)-1-benzyl-3-hydroxypyrrolidine .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione has several scientific research applications. In chemistry, it is used as a versatile scaffold for the synthesis of novel biologically active compounds . . Additionally, it may have industrial applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(diphenylphosphoryl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and its various substituted forms . These compounds share a similar core structure but differ in their substituents, leading to differences in their biological activities and applications.
Eigenschaften
CAS-Nummer |
922729-78-0 |
|---|---|
Molekularformel |
C23H20NO3P |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
1-benzyl-3-diphenylphosphorylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H20NO3P/c25-22-16-21(23(26)24(22)17-18-10-4-1-5-11-18)28(27,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChI-Schlüssel |
ASULWQLUHUTQJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)


![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)
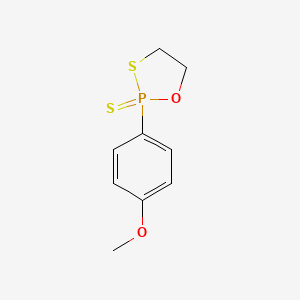
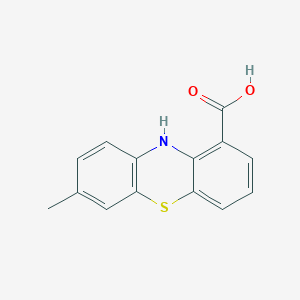
![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
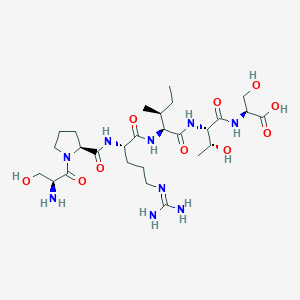

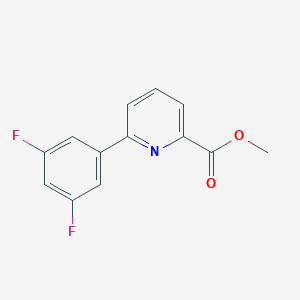
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
